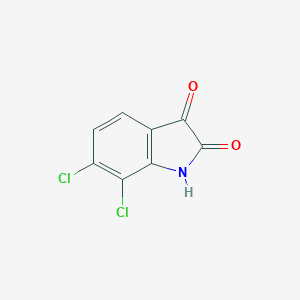

6,7-dichloro-1H-indole-2,3-dione

Vue d'ensemble

Description

Le 6,7-dichloro-1H-indole-2,3-dione est un composé chimique de formule moléculaire C8H3Cl2NO2 et de masse moléculaire 216,02 g/mol Il s'agit d'un dérivé de l'indole, un système hétérocyclique important dans les produits naturels et les médicaments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 6,7-dichloro-1H-indole-2,3-dione implique généralement la chloration de l'indole-2,3-dione. Une méthode courante consiste à faire réagir l'indole-2,3-dione avec du chlore gazeux en présence d'un solvant approprié, tel que l'acide acétique, sous des conditions de température contrôlées . La réaction se déroule comme suit :

Indole-2,3-dione+Cl2→this compound

Méthodes de production industrielle

La production industrielle du this compound peut impliquer des procédés de chloration à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de chloration {_svg_3}.

Analyse Des Réactions Chimiques

Types de réactions

Le 6,7-dichloro-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des produits à un état d'oxydation plus élevé.

Réduction : Les réactions de réduction peuvent le convertir en formes moins oxydées.

Substitution : Les atomes d'halogène dans le composé peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones chlorées, tandis que la réduction peut produire des indoles chlorés .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il active les canaux potassiques activés par le calcium (canaux IK/SK), qui jouent un rôle dans la régulation des fonctions cellulaires telles que le potentiel de membrane et la transduction du signal . Le composé se lie à ces canaux, ce qui conduit à leur activation et aux effets physiologiques subséquents.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 6,7-dichloro-1H-indole-2,3-dione exhibits significant antibacterial and antifungal properties. It has demonstrated effectiveness against various strains such as:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

These findings suggest potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound has shown promise in inducing apoptosis in several cancer cell lines, including:

- Breast cancer

- Colon cancer

- Lung cancer

The underlying mechanisms of its anticancer activity are still under investigation, but its ability to inhibit specific cellular pathways makes it a candidate for further drug development .

Modulation of Calcium-Activated Potassium Channels

This compound acts as a potent activator of human calcium-activated potassium channels. This property is crucial for understanding its therapeutic potential in:

- Cardiovascular diseases : By influencing vascular tone and heart rhythm.

- Neurological disorders : Modulating neuronal excitability and signaling pathways .

Derivatives and Their Activities

Derivatives of this compound have been explored for enhanced biological activities. For instance:

- Compounds derived from this structure have shown improved antimicrobial and anticancer effects.

A comprehensive study on isoindole derivatives indicated their potential as drug candidates with notable activities against various pathogens and cancer cells .

Clinical Relevance

Several studies have documented the clinical relevance of this compound:

Mécanisme D'action

The mechanism of action of 6,7-dichloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate calcium-activated potassium channels (IK/SK channels), which play a role in regulating cellular functions such as membrane potential and signal transduction . The compound binds to these channels, leading to their activation and subsequent physiological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

3-Oxime-6,7-dichloro-1H-indole-2,3-dione : Ce composé est similaire en structure mais contient un groupe oxime en position 3.

6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione : Ce composé est une forme réduite du 6,7-dichloro-1H-indole-2,3-dione.

Unicité

Le this compound est unique en raison de son motif de substitution spécifique sur le cycle indole, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à activer les canaux potassiques activés par le calcium le distingue des autres dérivés de l'indole .

Activité Biologique

6,7-Dichloro-1H-indole-2,3-dione, also known as NS309, is a synthetic compound belonging to the indole family. It has garnered significant attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: CHClNO

- Molecular Weight: 216.02 g/mol

- CAS Number: 18711-12-1

This compound primarily acts as an activator of calcium-activated potassium (K) channels, specifically the SK (small conductance) and IK (intermediate conductance) channels. This activation leads to increased cellular excitability and modulation of various signaling pathways:

- Target Channels: SK and IK Ca-activated K channels.

- Mode of Action: Enhances Ca sensitivity in these channels, which plays a crucial role in regulating vascular tone and neurotransmitter release .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

These findings suggest its potential application in treating bacterial and fungal infections .

Anticancer Properties

The compound has demonstrated promising anticancer activity across several cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in:

- Breast Cancer Cells

- Colon Cancer Cells

- Lung Cancer Cells

The exact mechanisms by which this compound induces cell death are still under investigation but may involve the inhibition of specific kinases and phosphatases that are critical for cancer cell survival .

Study 1: Activation of K Channels

A study highlighted the role of this compound in enhancing cerebral blood flow by activating SK and IK channels in endothelial cells. The compound was shown to significantly increase blood flow in parenchymal arterioles by approximately 40%, indicating its potential for treating conditions related to impaired blood flow .

Study 2: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound led to a marked decrease in viability of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Safety Profile

While the biological activities of this compound are promising, safety assessments are essential. Preliminary data suggest that it may act as an irritant; therefore, appropriate handling procedures should be followed in laboratory settings .

Propriétés

IUPAC Name |

6,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXIILHWOQZVAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588487 | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-12-1 | |

| Record name | 6,7-Dichloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DICHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ACJ5NG5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.